Cas no 2228791-65-7 (2,2-difluoro-3-2-(propan-2-yl)-1,3-thiazol-5-ylpropan-1-amine)

2,2-Difluoro-3-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine is a fluorinated thiazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a difluoropropan-1-amine moiety linked to a substituted thiazole ring, offering unique electronic and steric properties. The presence of fluorine atoms enhances metabolic stability and bioavailability, while the thiazole core contributes to its versatility as a building block in heterocyclic chemistry. This compound may serve as an intermediate in the synthesis of bioactive molecules, including kinase inhibitors or antimicrobial agents. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies in drug discovery and development.
2,2-difluoro-3-2-(propan-2-yl)-1,3-thiazol-5-ylpropan-1-amine structure
2228791-65-7 structure
Product Name:2,2-difluoro-3-2-(propan-2-yl)-1,3-thiazol-5-ylpropan-1-amine
CAS No:2228791-65-7
MF:C9H14F2N2S
MW:220.282667636871
CID:5909988
PubChem ID:165651374
Update Time:2025-10-28

2,2-difluoro-3-2-(propan-2-yl)-1,3-thiazol-5-ylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-3-2-(propan-2-yl)-1,3-thiazol-5-ylpropan-1-amine
    • 2,2-difluoro-3-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine
    • 2228791-65-7
    • EN300-1955305
    • Inchi: 1S/C9H14F2N2S/c1-6(2)8-13-4-7(14-8)3-9(10,11)5-12/h4,6H,3,5,12H2,1-2H3
    • InChI Key: GAAHFMRDAHMZOC-UHFFFAOYSA-N
    • SMILES: S1C(C(C)C)=NC=C1CC(CN)(F)F

Computed Properties

  • Exact Mass: 220.08457595g/mol
  • Monoisotopic Mass: 220.08457595g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 67.2Ų

2,2-difluoro-3-2-(propan-2-yl)-1,3-thiazol-5-ylpropan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1955305-0.05g
2,2-difluoro-3-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine
2228791-65-7
0.05g
$1632.0 2023-09-17
Enamine
EN300-1955305-0.1g
2,2-difluoro-3-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine
2228791-65-7
0.1g
$1711.0 2023-09-17
Enamine
EN300-1955305-0.25g
2,2-difluoro-3-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine
2228791-65-7
0.25g
$1789.0 2023-09-17
Enamine
EN300-1955305-0.5g
2,2-difluoro-3-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine
2228791-65-7
0.5g
$1866.0 2023-09-17
Enamine
EN300-1955305-1.0g
2,2-difluoro-3-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine
2228791-65-7
1g
$1944.0 2023-06-02
Enamine
EN300-1955305-2.5g
2,2-difluoro-3-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine
2228791-65-7
2.5g
$3809.0 2023-09-17
Enamine
EN300-1955305-5.0g
2,2-difluoro-3-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine
2228791-65-7
5g
$5635.0 2023-06-02
Enamine
EN300-1955305-10.0g
2,2-difluoro-3-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine
2228791-65-7
10g
$8357.0 2023-06-02
Enamine
EN300-1955305-1g
2,2-difluoro-3-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine
2228791-65-7
1g
$1944.0 2023-09-17
Enamine
EN300-1955305-5g
2,2-difluoro-3-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine
2228791-65-7
5g
$5635.0 2023-09-17

Additional information on 2,2-difluoro-3-2-(propan-2-yl)-1,3-thiazol-5-ylpropan-1-amine

Comprehensive Overview of 2,2-Difluoro-3-(2-(Propan-2-yl)-1,3-Thiazol-5-yl)Propan-1-Amine (CAS No. 2228791-65-7)

The compound 2,2-difluoro-3-(2-(propan-2-yl)-1,3-thiazol-5-yl)propan-1-amine, with the CAS number 2228791-65-7, is a fluorinated organic molecule featuring a thiazole ring and an amine functional group. Its unique structure combines a difluoromethyl moiety with a propan-1-amine chain, making it a subject of interest in pharmaceutical and agrochemical research. The presence of fluorine atoms enhances its metabolic stability and bioavailability, which are critical factors in drug design. Researchers are increasingly exploring such fluorinated thiazole derivatives due to their potential applications in medicinal chemistry and material science.

In recent years, the demand for fluorine-containing compounds has surged, driven by their role in developing novel therapeutics and advanced materials. The CAS 2228791-65-7 compound exemplifies this trend, as its thiazole core is known for its bioactivity in antimicrobial and anti-inflammatory agents. Users searching for "fluorinated amine synthesis" or "thiazole derivatives in drug discovery" will find this compound particularly relevant. Its structural features align with current research hotspots, such as the design of small-molecule inhibitors and bioisosteres, which are frequently discussed in academic and industrial forums.

The synthesis of 2,2-difluoro-3-(2-(propan-2-yl)-1,3-thiazol-5-yl)propan-1-amine typically involves multi-step organic reactions, including nucleophilic substitution and cyclization strategies. Optimizing these processes is a common challenge, as reflected in search queries like "efficient synthesis of difluoromethyl amines." The compound's CAS 2228791-65-7 identifier is often used in patent literature, highlighting its commercial potential. Notably, its lipophilic properties and hydrogen-bonding capacity make it a candidate for improving drug permeability, a topic gaining traction in ADME (Absorption, Distribution, Metabolism, Excretion) studies.

From an industrial perspective, 2,2-difluoro-3-(2-(propan-2-yl)-1,3-thiazol-5-yl)propan-1-amine is part of a broader class of heterocyclic fluorinated compounds used in crop protection and specialty chemicals. Searches for "thiazole-based agrochemicals" or "fluorine in pesticide development" underscore its relevance. The compound's stability under physiological conditions also positions it as a valuable intermediate in prodrug formulations, addressing the need for sustained drug release—a frequent focus in pharmaceutical R&D.

In summary, CAS 2228791-65-7 represents a versatile scaffold with applications spanning drug discovery, agrochemistry, and materials science. Its difluoromethyl and thiazole motifs resonate with contemporary research priorities, such as targeted drug delivery and green chemistry. As interest in fluorine-based innovations grows, this compound is poised to remain a key player in scientific and industrial advancements.

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.